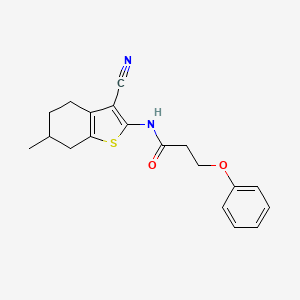
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide are currently unknown. This compound is a synthetic thiophene derivative , and thiophene derivatives have been reported to possess a wide range of therapeutic properties . .
Mode of Action
As a synthetic thiophene derivative, it may share some of the biological and physiological functions of other thiophene compounds, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities . .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their diverse therapeutic properties . .
Result of Action
Some thiophene derivatives have been shown to inhibit tumor cell growth , suggesting potential anti-cancer effects.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3S with a molecular weight of approximately 356.4 g/mol. The compound features a complex structure that includes a benzothiophene core and a phenoxypropanamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.4 g/mol |
| Purity | Typically ≥ 95% |
Inhibition of Kinases
Research has identified N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) derivatives as potent inhibitors of c-Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. These kinases are involved in various cellular processes including apoptosis and stress responses.
In a study published in PubMed, compounds similar to this compound demonstrated significant inhibitory activity against JNK2 and JNK3 with pIC50 values around 6.5 to 6.7. The selectivity profile indicated minimal activity against other MAPK family members such as JNK1 and p38alpha .
The mechanism by which these compounds exert their inhibitory effects involves binding to the ATP-binding site of the kinases. X-ray crystallography studies revealed that the 3-cyano group forms hydrogen bonds with the hinge region of the JNKs, stabilizing the inhibitor in the active site .
Case Studies
- JNK Inhibition : A study investigated several derivatives of benzothiophene amides for their ability to inhibit JNK activity. The most potent compounds showed IC50 values in the low micromolar range and were effective in cellular assays measuring apoptosis induced by stress stimuli .
- Selectivity Testing : In vitro assays demonstrated that while these compounds effectively inhibited JNKs, they did not significantly inhibit other kinases such as ERK or p38alpha, suggesting a targeted approach in modulating pathways involved in inflammation and cancer .
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-7-8-15-16(12-20)19(24-17(15)11-13)21-18(22)9-10-23-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAXAHCJSXPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














